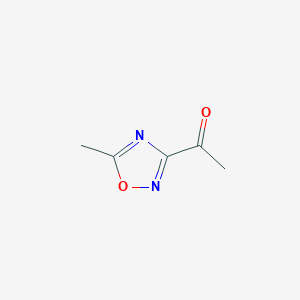

1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(5-methyl-1,2,4-oxadiazol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-3(8)5-6-4(2)9-7-5/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWGQVCYBHXWAJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861334-81-8 | |

| Record name | 1-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic and Structural Characterization of 1 5 Methyl 1,2,4 Oxadiazol 3 Yl Ethanone and Its Derivatives

Advanced Spectroscopic Analysis Methodologies

The structural confirmation of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethanone is achieved through the combined application of several high-resolution spectroscopic methods. Each technique offers unique insights into the molecular framework, and together they provide an unambiguous structural assignment.

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks. rsc.orgijrpr.com For this compound, both ¹H-NMR and ¹³C-NMR spectra provide critical data for structural verification. researchgate.netnih.govscispace.comniscpr.res.in

The proton NMR spectrum of this compound is expected to be relatively simple, displaying two distinct signals corresponding to the two different methyl groups present in the molecule.

5-CH₃ Protons: The protons of the methyl group attached to the C5 position of the 1,2,4-oxadiazole (B8745197) ring are anticipated to appear as a sharp singlet. In analogous compounds such as 5-Methyl-3-phenyl-1,2,4-oxadiazole, this signal is observed at approximately δ 2.66 ppm. niscpr.res.in

Ethanone (B97240) -C(=O)CH₃ Protons: The protons of the acetyl methyl group are also expected to resonate as a singlet, typically in the region of δ 2.4-2.7 ppm, characteristic of a methyl ketone.

The absence of any other signals in the aliphatic or aromatic regions would confirm the proposed structure. The integration of these signals should correspond to a 3:3 proton ratio.

Table 1: Expected ¹H-NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| ~2.7 | Singlet | 5-CH₃ (on oxadiazole ring) |

The ¹³C-NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. For this compound, five distinct signals are expected.

Oxadiazole Ring Carbons (C3 and C5): The two carbons of the 1,2,4-oxadiazole ring are highly deshielded and typically appear in the δ 165-180 ppm range. scispace.comniscpr.res.in Specifically, C5, which is attached to the methyl group, is found at approximately δ 176.6 ppm in similar structures, while C3, attached to the ketone, would be expected near δ 168-169 ppm. niscpr.res.inmdpi.com

Carbonyl Carbon (-C=O): The ketone carbonyl carbon is the most deshielded carbon in the molecule, with a characteristic chemical shift expected in the δ 190-200 ppm region.

Methyl Carbons: The carbon of the methyl group at the C5 position of the oxadiazole ring is expected to resonate at approximately δ 12-14 ppm. niscpr.res.in The acetyl methyl carbon is typically found further downfield, around δ 25-30 ppm.

Table 2: Expected ¹³C-NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~195 | -C =O (ethanone carbonyl) |

| ~177 | C 5 (oxadiazole ring) |

| ~168 | C 3 (oxadiazole ring) |

| ~27 | -C(=O)C H₃ (ethanone methyl) |

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. researchgate.netnih.gov The electron ionization (EI) mass spectrum of this compound (Molecular Weight: 126.11 g/mol ) is expected to show a molecular ion peak [M]⁺ at m/z = 126.

The fragmentation of the 1,2,4-oxadiazole ring is well-documented and often proceeds via a retro-cycloaddition (RCA) pathway. nih.govresearchgate.net This typical fragmentation involves the cleavage of the heterocyclic ring, leading to the formation of stable neutral molecules and charged fragments. researchgate.net For the title compound, key fragmentation steps could include:

Loss of an acetyl radical (•COCH₃, 43 u) to give a fragment at m/z = 83.

Cleavage of the oxadiazole ring to yield characteristic ions.

Liquid Chromatography-Mass Spectrometry (LCMS) is particularly useful for the analysis of derivatives and for studying the metabolic fate of related compounds, allowing for the separation and identification of substances in complex mixtures. rrpharmacology.ru

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Assignment |

|---|---|

| 126 | [M]⁺ (Molecular Ion) |

| 111 | [M - CH₃]⁺ |

| 83 | [M - COCH₃]⁺ |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. rsc.org The IR spectrum of this compound would be characterized by several key absorption bands. researchgate.netscispace.comniscpr.res.in

C=O Stretch: A strong, sharp absorption band corresponding to the stretching vibration of the ketone carbonyl group is expected around 1700-1720 cm⁻¹.

C=N Stretch: The stretching vibration of the C=N double bond within the 1,2,4-oxadiazole ring typically appears in the region of 1610-1630 cm⁻¹. niscpr.res.in

Ring Vibrations: Other characteristic vibrations for the oxadiazole ring, including C-O-C and N-O stretches, are expected in the fingerprint region (1000-1400 cm⁻¹). nih.govresearchgate.net

C-H Bends: Vibrations corresponding to the C-H bonds of the methyl groups will also be present.

Table 4: Characteristic IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~1715 | Stretch (strong) | C=O (Ketone) |

| ~1620 | Stretch (medium) | C=N (Oxadiazole ring) |

| ~1370 | Bend | -CH₃ |

| ~1250 | Stretch | C-O (Ring) |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* electronic transitions.

π→π Transitions:* These transitions, associated with the conjugated π-system of the 1,2,4-oxadiazole ring, are expected to result in strong absorption bands in the shorter wavelength UV region (around 200-260 nm). rsc.orgmu-varna.bg

n→π Transitions:* A weaker absorption band at a longer wavelength is expected due to the n→π* transition of the non-bonding electrons on the oxygen atom of the carbonyl group.

The exact position of the absorption maxima (λmax) can be influenced by the solvent used for the analysis. globalresearchonline.net Transient UV studies could be employed to investigate the properties of any excited states or reactive intermediates of the molecule.

Chromatographic Separation Techniques for Purity and Isolation

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the purity assessment of newly synthesized organic compounds, including this compound and its derivatives. This method is highly valued for its sensitivity, accuracy, and ability to separate the target compound from impurities, unreacted starting materials, and by-products that may be present in the final reaction mixture. The purity of 1,2,4-oxadiazole derivatives intended for biological screening is a critical parameter, with a purity level of greater than 95% often being a prerequisite for testing. nih.gov

A typical approach for analyzing heterocyclic ketones involves reverse-phase HPLC (RP-HPLC), where a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases. For this compound, a C18 column is a suitable stationary phase due to its hydrophobicity, which allows for effective retention and separation of moderately polar organic molecules.

The mobile phase composition is a critical factor that is optimized to achieve the best separation. A gradient or isocratic elution using a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like orthophosphoric acid, is commonly employed. thieme-connect.com The detection of the compound is typically carried out using a UV-Vis or a Photodiode Array (PDA) detector, set at a wavelength where the compound exhibits maximum absorbance, ensuring high sensitivity. For oxadiazole derivatives, detection wavelengths are often in the range of 230-260 nm. thieme-connect.com

Table 1: Illustrative HPLC Chromatographic Conditions for Purity Analysis

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatography System |

| Column | C18, 5 µm, 4.6 × 250 mm |

| Mobile Phase | Acetonitrile:Water (65:35, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

| Injection Volume | 20 µL |

| Run Time | 10 min |

Note: These conditions are illustrative and may require optimization for specific derivatives.

Detailed Research Findings

In the analysis of a synthesized batch of this compound, the HPLC chromatogram would ideally show a single major peak corresponding to the target compound. The retention time (Rt) of this peak is a characteristic feature of the compound under the specific chromatographic conditions used. The presence of other peaks indicates impurities.

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. This method, known as the area normalization method, provides a quantitative measure of purity. For instance, in the development of novel 1,3,4-oxadiazole (B1194373) derivatives, RP-HPLC methods have been successfully validated and used for purity determination and to evaluate compound behavior under stress conditions. thieme-connect.com The validation of such methods typically includes assessing linearity, precision, accuracy, and robustness to ensure the reliability of the results. nih.gov

Table 2: Example of Purity Assessment Data for a Synthesized Batch

| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Identity |

| 1 | 2.15 | 15.6 | 0.81 | Impurity A |

| 2 | 3.35 | 1895.3 | 98.54 | This compound |

| 3 | 4.78 | 12.1 | 0.63 | Impurity B |

| Total | 1923.0 | 100.00 |

The data presented in Table 2 indicates that the synthesized batch has a purity of 98.54%, which is generally considered high and acceptable for further applications such as biological activity screening. The small peaks at 2.15 and 4.78 minutes correspond to minor impurities within the sample.

Computational and Theoretical Chemistry Studies

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are fundamental techniques used to predict how a ligand, such as a 1,2,4-oxadiazole (B8745197) derivative, might bind to a macromolecular target, typically a protein or enzyme. These simulations are instrumental in screening potential drug candidates and understanding their mechanism of action.

Molecular docking studies are frequently performed on 1,2,4-oxadiazole derivatives to predict their binding affinity and interaction patterns with various biological targets. These simulations can identify key intermolecular forces, such as hydrogen bonds and aromatic interactions, that stabilize the ligand-protein complex. For instance, derivatives of the related 1,3,4-oxadiazole (B1194373) have been docked against Epidermal Growth Factor Receptor (EGFR) to assess their potential as cancer inhibitors. sciencescholar.usneliti.com The binding free energy, often expressed in kcal/mol, is a key output that indicates the stability of the interaction. nih.gov Studies on similar heterocyclic compounds targeting the SARS-CoV-2 spike protein have shown that docking can effectively predict strong binding affinities. nih.gov

| Biological Target Class | Examples | Key Interactions Observed in Oxadiazole Derivatives | Predicted Outcome |

|---|---|---|---|

| Kinases | Epidermal Growth Factor Receptor (EGFR) sciencescholar.us | Conventional Hydrogen Bonds sciencescholar.us | Inhibition of tumor growth signaling sciencescholar.us |

| Deacetylases | Histone Deacetylase 6 (HDAC6) chemrxiv.org | Anionic zinc coordination, Hydrogen bonds, Aromatic interactions chemrxiv.org | Selective enzyme inhibition chemrxiv.org |

| Viral Proteins | SARS-CoV-2 Spike Protein nih.gov | Hydrogen Bonds nih.gov | Inhibition of viral entry |

Computational studies are pivotal in elucidating the precise mechanisms of enzyme inhibition. A significant finding in the study of related oxadiazoles (B1248032) is the discovery of mechanism-based inhibition. For example, research on difluoromethyl-1,3,4-oxadiazoles (DFMOs) as inhibitors of histone deacetylase 6 (HDAC6) has shown that these compounds can act as slow-binding substrate analogs. chemrxiv.orgresearchgate.net Through a combination of kinetics, X-ray crystallography, and computational modeling, it was revealed that the enzyme catalyzes a ring-opening reaction of the oxadiazole. chemrxiv.orgresearchgate.net This process leads to the formation of a deprotonated difluoroacetylhydrazide, which then binds very tightly to the zinc ion in the enzyme's active site, resulting in an essentially irreversible inhibition. chemrxiv.org This enzyme-catalyzed transformation highlights a sophisticated inhibition mechanism that can be explored and refined using computational tools. chemrxiv.orgresearchgate.net

Docking simulations are a cornerstone for predicting the binding of small molecules to specific receptors. By generating a three-dimensional model of the ligand within the receptor's binding pocket, researchers can evaluate the complementarity and potential for interaction. neliti.com For the 1,2,4-oxadiazole class, this involves docking candidate molecules into the active sites of targets like EGFR to identify derivatives that could act as inhibitors. sciencescholar.usneliti.com These predictions help prioritize which novel compounds should be synthesized and tested in vitro, streamlining the drug discovery process. sciencescholar.usneliti.com

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the intrinsic electronic structure and properties of a molecule, independent of its biological target. These methods are based on the principles of quantum mechanics.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations, often using functionals like B3LYP, can accurately predict molecular geometries (bond lengths and angles), vibrational frequencies (for comparison with IR spectra), and electronic properties. nih.govnanobioletters.com Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The HOMO-LUMO energy gap is particularly important as it relates to the molecule's chemical reactivity and stability. nih.gov Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.govniscpr.res.in

| Parameter Calculated by DFT | Significance | Typical Basis Set/Functional |

|---|---|---|

| Optimized Molecular Geometry | Provides accurate bond lengths, bond angles, and dihedral angles. nanobioletters.com | B3LYP/6-311G(d,p) nih.gov |

| Vibrational Frequencies | Correlates with experimental IR and Raman spectra to confirm structure. nih.gov | B3LYP/6-31G(d,p) researchgate.net |

| HOMO-LUMO Energies | Determines the energy gap, indicating chemical reactivity and kinetic stability. nih.gov | B3LYP/6-311++G(d,p) researchgate.net |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution to predict reactive sites for intermolecular interactions. niscpr.res.in | B3LYP/cc-pVDZ niscpr.res.in |

To understand how a molecule interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is used to calculate the properties of electronically excited states. rsc.org A primary application of TD-DFT is the prediction of ultraviolet-visible (UV-Vis) absorption spectra. nih.gov By calculating the energies of electronic transitions, TD-DFT allows for a direct comparison between theoretical spectra and experimental data, which can help confirm the structure of a compound and understand its photophysical properties. nih.govresearchgate.net Studies on related pyridyl-1,3,4-oxadiazoles have shown good agreement between TD-DFT calculated transitions and experimental UV spectra. nih.gov

In Silico ADME Prediction and Pharmacokinetic Modeling

In silico Absorption, Distribution, Metabolism, and Excretion (ADME) predictions are crucial for the early assessment of a compound's drug-like properties. Various computational models and software are employed to estimate these parameters for 1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethanone, providing a preliminary understanding of its pharmacokinetic profile.

The metabolic fate of a drug candidate is a critical determinant of its efficacy and safety. For compounds containing a 1,2,4-oxadiazole ring, such as this compound, a key metabolic transformation is the reductive cleavage of the N-O bond within the heterocyclic ring. This process can lead to the opening of the 1,2,4-oxadiazole ring, forming amidine and other intermediates that can be further metabolized.

Studies on analogous 1,2,4-oxadiazole-containing molecules have shown that this ring-opening is a significant metabolic pathway observed both in vitro and in vivo. For instance, research on other G protein-coupled receptor modulators with a 1,2,4-oxadiazole moiety has identified major metabolites resulting from the cleavage of this ring system nih.gov. The acetyl group in this compound is also a potential site for metabolic reactions, such as reduction to an alcohol or oxidation via acetyl-CoA metabolic pathways researchgate.net.

The predicted metabolic pathways for this compound, based on the metabolism of similar structures, are summarized in the table below.

| Metabolic Reaction | Predicted Metabolite Structure | Enzymatic System (Putative) |

| 1,2,4-Oxadiazole Ring Opening | N-cyano-N'-methylacetamidine | Cytochrome P450 enzymes (reductive metabolism) |

| Acetyl Group Reduction | 1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethanol | Carbonyl reductases |

| Further Oxidation | Acetic acid and 5-methyl-1,2,4-oxadiazole-3-carboxylic acid | Aldehyde dehydrogenase, Oxidases |

The concepts of ligand efficiency (LE) and drug-likeness are vital for optimizing lead compounds in drug discovery. These metrics evaluate the binding efficiency of a molecule in relation to its size and physicochemical properties. For this compound, in silico tools can predict its adherence to established drug-likeness rules, such as Lipinski's Rule of Five.

Computational predictions for this compound and its analogs suggest that these compounds generally exhibit favorable drug-like properties. For instance, studies on other 1,2,4-oxadiazole derivatives have demonstrated good oral bioavailability and adherence to Lipinski's rules, indicating their potential as orally administered drugs iaea.orgnih.gov.

The key drug-likeness parameters for this compound are predicted and tabulated below.

| Parameter | Predicted Value | Compliance with Lipinski's Rule of Five |

| Molecular Weight | ~140.12 g/mol | Yes (< 500) |

| LogP (octanol-water partition coefficient) | ~0.5-1.5 | Yes (< 5) |

| Hydrogen Bond Donors | 0 | Yes (< 5) |

| Hydrogen Bond Acceptors | 3 (2 N, 1 O) | Yes (< 10) |

| Ligand Efficiency (LE) | Target-dependent | - |

| Lipophilic Ligand Efficiency (LLE) | Target-dependent | - |

Conformational Analysis and Molecular Dynamics Simulations

Understanding the three-dimensional structure and dynamic behavior of this compound is essential for elucidating its interaction with biological targets. Conformational analysis helps to identify the low-energy and biologically active conformations of the molecule. Molecular dynamics (MD) simulations provide a deeper understanding of the molecule's flexibility and its interactions with its environment, such as a protein binding site, over time.

While specific MD simulation studies on this compound are not extensively reported, research on other 1,2,4-oxadiazole derivatives highlights the utility of these methods. For example, MD simulations have been used to study the binding stability of 1,2,4-oxadiazole-based inhibitors to their target proteins, revealing key interactions and the dynamic behavior of the ligand-protein complex tandfonline.commdpi.com. These studies often show that the 1,2,4-oxadiazole ring can participate in various non-covalent interactions, including hydrogen bonding and pi-stacking, which contribute to the stability of the complex. The rotational flexibility around the bond connecting the acetyl group to the oxadiazole ring is a key conformational feature of this compound that would be a focus of such simulations.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of a series of compounds with their biological activity. These models are valuable for predicting the activity of new compounds and for guiding the design of more potent analogs.

For the class of 1,2,4-oxadiazole derivatives, several 3D-QSAR studies have been successfully conducted to understand the structural requirements for various biological activities, such as antimicrobial and anticancer effects nih.govresearchgate.netiaea.org. These studies typically involve aligning a series of active compounds and using statistical methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build a predictive model. The resulting 3D contour maps highlight the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence the biological activity.

Although a specific QSAR model for this compound has not been detailed in the public domain, the general findings from QSAR studies on 1,2,4-oxadiazoles can be extrapolated. These studies consistently demonstrate that the substituents at the 3- and 5-positions of the 1,2,4-oxadiazole ring are critical for determining the biological activity. For this compound, QSAR models would likely indicate that modifications to the methyl and acetyl groups could significantly modulate its potency and selectivity for a given biological target.

Pharmacological and Biological Activity Investigations of 1 5 Methyl 1,2,4 Oxadiazol 3 Yl Ethanone and Analogs in Vitro and Preclinical

Antimicrobial Activity Studies

Derivatives of the oxadiazole nucleus, including both 1,2,4- and 1,3,4-isomers, have been extensively studied for their potential to combat microbial infections. These compounds have shown a broad spectrum of activity against various pathogenic bacteria and fungi.

Antibacterial Activity (Gram-positive and Gram-negative)

Analogs of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethanone have demonstrated notable antibacterial properties. Studies on various 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole (B1194373) derivatives have revealed activity against both Gram-positive and Gram-negative bacteria.

For instance, a series of 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines, which are structurally related to the target compound, have been synthesized and tested. Certain derivatives showed potent bactericidal effects, particularly against Gram-positive Staphylococcus species. semanticscholar.org One compound with a quinolin-4-yl substituent was highly active against Staphylococcus epidermidis, with a Minimum Inhibitory Concentration (MIC) of 0.48 µg/mL. semanticscholar.org Another derivative containing a 5-iodofuran substituent also showed significant activity against S. epidermidis with an MIC of 1.95 µg/mL. semanticscholar.org

Other research on 1,3,4-oxadiazole derivatives has documented potent activity against multiple strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), with MIC values ranging from 4 to 32 μg/ml. nih.gov These compounds were found to be bactericidal, killing the cells within 24 hours at concentrations four times their MIC. nih.gov Furthermore, they were effective at preventing and disrupting biofilm formation, a key virulence factor in chronic infections. nih.gov

In studies involving 3,5-diaryl-1,2,4-oxadiazole derivatives, nitrated compounds showed the best results against Gram-negative bacteria like Escherichia coli, with one ortho-nitrated derivative displaying an MIC of 60 µM. scielo.br However, in this particular study, S. aureus and Pseudomonas aeruginosa were resistant to all tested compounds. scielo.br This highlights the variability in the antibacterial spectrum depending on the specific substitutions on the oxadiazole core. The presence of a toxophoric (–N=C–O−) moiety in the oxadiazole ring is believed to contribute to its antibacterial action by targeting nucleophilic centers within bacterial cells. acs.org

| Compound/Analog Class | Bacterial Strain | Activity (MIC) |

|---|---|---|

| 3-Acetyl-1,3,4-oxadiazoline with quinolin-4-yl substituent | Staphylococcus epidermidis | 0.48 µg/mL semanticscholar.org |

| 3-Acetyl-1,3,4-oxadiazoline with 5-iodofuran substituent | Staphylococcus epidermidis | 1.95 µg/mL semanticscholar.org |

| 1,3,4-Oxadiazole Derivatives (OZE-I, OZE-II, OZE-III) | Staphylococcus aureus (including MRSA strains) | 4 - 32 µg/mL nih.gov |

| 3,5-Diaryl-1,2,4-oxadiazole (ortho-nitrated derivative) | Escherichia coli | 60 µM scielo.br |

Antifungal Activity

The antifungal potential of oxadiazole analogs has also been a subject of investigation. A series of 3-acetyl-2,5-disubstituted-2,3-dihydro-1,3,4-oxadiazole derivatives were evaluated for their in vitro activity against six Candida strains, including C. albicans, C. krusei, and C. tropicalis. Some of these compounds inhibited fungal growth by 50-90%, with MIC values in the range of 64-512 μg/mL. plu.mx

In another study, novel 1,2,4-oxadiazole derivatives containing amide fragments were synthesized and tested against various plant pathogenic fungi. One compound, F15, demonstrated excellent in vitro activity against Sclerotinia sclerotiorum with a half-maximal effective concentration (EC50) value of 2.9 μg/mL, which is comparable to commercial fungicides. mdpi.com Further investigation suggested that its mechanism of action involves the inhibition of succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the fungal respiratory chain. mdpi.com Similarly, other 1,2,4-oxadiazole derivatives have shown significant activity against a range of plant pathogens like Rhizoctonia solani, Fusarium graminearum, and Botrytis cinerea. nih.gov

| Compound/Analog Class | Fungal Strain | Activity (MIC/EC50) |

|---|---|---|

| 3-Acetyl-2,5-disubstituted-2,3-dihydro-1,3,4-oxadiazoles | Candida species | 64 - 512 µg/mL plu.mx |

| 1,2,4-Oxadiazole derivative (F15) | Sclerotinia sclerotiorum | EC50: 2.9 µg/mL mdpi.com |

| 1,2,4-Oxadiazole derivative (4f) | Colletotrichum capsica | EC50: 8.81 µg/mL nih.gov |

| 1,2,4-Oxadiazole derivative (4f) | Rhizoctonia solani | EC50: 12.68 µg/mL nih.gov |

Anticancer / Cytotoxic Activity Investigations (In Vitro)

The 1,2,4-oxadiazole core is a prominent feature in many compounds designed as potential anticancer agents. These derivatives have been shown to exhibit cytotoxic effects against a wide array of human cancer cell lines through various mechanisms of action.

Cell Line Specific Cytotoxicity Evaluation

Analogs of this compound have been evaluated for their antiproliferative activity against numerous cancer cell lines, with several compounds demonstrating significant potency.

Caffeic and ferulic acid-based 1,2,4-oxadiazole hybrids have been synthesized and tested against glioblastoma cell lines (LN229, T98G, and U87). One such compound exhibited potent activity with IC50 values of 80.4 µM, 39.2 µM, and 60.3 µM against these lines, respectively. nih.gov This compound also showed inhibitory activity against ovarian (SKOV3), breast (MCF7), and lung (A549) cancer cells. researchgate.net

In another study, 1,2,4-oxadiazole derivatives linked with a benzimidazole (B57391) moiety showed potent cytotoxic activity against human breast cancer (MCF-7), lung cancer (A549), and melanoma (A375) cell lines, with some compounds exhibiting IC50 values in the sub-micromolar range, surpassing the activity of the reference drug doxorubicin. nih.gov Similarly, 1,2,4-oxadiazole-1,3,4-oxadiazole fused derivatives demonstrated excellent anticancer potency against MCF-7, A549, and triple-negative breast cancer (MDA-MB-231) cell lines. nih.gov

Novel 1,3,4-oxadiazole derivatives have also been screened against HeLa (cervical cancer), HepG2 (liver cancer), and Caco-2 (colon cancer) cell lines. scholarsresearchlibrary.com Certain compounds showed good cytotoxicity against the Caco-2 cell line, with IC50 values as low as 4.4 µM and 6.3 µM. scholarsresearchlibrary.com Other studies have confirmed the cytotoxicity of oxadiazole derivatives against HCT-116 (colon cancer) cells. mdpi.com

| Compound/Analog Class | Cell Line | Activity (IC50/GI50) |

|---|---|---|

| Caffeic acid-based 1,2,4-oxadiazole | MCF-7 (Breast) | 30.9 µM researchgate.net |

| Caffeic acid-based 1,2,4-oxadiazole | A549 (Lung) | 18.3 µM researchgate.net |

| 1,2,4-Oxadiazole-benzimidazole hybrid | A549 (Lung) | 0.12 - 2.78 µM nih.gov |

| 1,2,4-Oxadiazole-benzimidazole hybrid | MCF-7 (Breast) | 0.12 - 2.78 µM nih.gov |

| 1,2,4-Oxadiazole-1,3,4-oxadiazole fused derivative | MDA-MB-231 (Breast) | Sub-micromolar nih.gov |

| 1,3,4-Oxadiazole derivative | HeLa (Cervical) | Mild cytotoxicity scholarsresearchlibrary.com |

| 1,3,4-Oxadiazole derivative | HepG2 (Liver) | Mild cytotoxicity scholarsresearchlibrary.com |

| 1,3,4-Oxadiazole derivative (6e) | Caco-2 (Colon) | 4.4 µM scholarsresearchlibrary.com |

| 1,3,4-Oxadiazole-triazole hybrid (13) | HCT-116 (Colon) | Significant inhibition mdpi.com |

Enzyme Inhibition in Cancer Pathways

The anticancer effects of oxadiazole derivatives are often attributed to their ability to inhibit key enzymes involved in cancer progression.

Histone Deacetylase (HDAC) Inhibition: A series of 1,3,4-oxadiazole derivatives bearing a coumarin (B35378) cap group were designed as HDAC inhibitors. These compounds were evaluated for their activity against MDA-MB-231 and HepG2 cell lines. ekb.eg One compound emerged as a particularly potent HDAC inhibitor, with IC50 values of 17.92 µg/mL and 20.72 µg/mL against MDA-MB-231 and HepG2 cells, respectively, which was better than the standard drug SAHA. ekb.eg Docking studies suggested these compounds bind effectively to HDAC1 and HDAC2 enzymes. ekb.eg

Thymidine Phosphorylase (TP) Inhibition: TP is an enzyme involved in pyrimidine (B1678525) metabolism and is upregulated in many tumors, where it promotes angiogenesis. Several studies have identified 1,3,4-oxadiazole derivatives as potent inhibitors of this enzyme. nih.gov For example, 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione derivatives were found to be much stronger TP inhibitors than the reference compound 7-deazaxanthin. nih.gov These compounds also showed anti-proliferative activity against the MCF-7 breast cancer cell line. nih.gov

Information regarding the direct inhibition of COX-1/2 or mPGES-1 by this compound or its close analogs was not prominently available in the reviewed literature.

| Compound/Analog Class | Enzyme | Activity (IC50) | Cell Line |

|---|---|---|---|

| 1,3,4-Oxadiazole-coumarin hybrid (F5) | HDAC | 17.92 µg/mL | MDA-MB-231 ekb.eg |

| 1,3,4-Oxadiazole-coumarin hybrid (F5) | HDAC | 20.72 µg/mL | HepG2 ekb.eg |

| 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione derivatives | Thymidine Phosphorylase | Potent Inhibition | MCF-7 nih.gov |

Mechanisms of Antiproliferative Action

The cytotoxic effects of 1,2,4-oxadiazole analogs are mediated through several antiproliferative mechanisms, including the induction of apoptosis and cell cycle arrest.

Apoptosis Induction: Certain 1,2,4-oxadiazole-based compounds have been identified as novel inducers of apoptosis. Their mechanism often involves the activation of caspases, which are key executioners of the apoptotic pathway. Specifically, some 3,5-diaryl-1,2,4-oxadiazoles have been reported to induce apoptosis through the activation of caspase-3.

Cell Cycle Arrest: The antiproliferative activity of some 1,2,4-oxadiazole hybrids has been linked to their ability to halt the cell cycle at specific phases, thereby preventing cancer cell division and proliferation. For example, a series of 1,2,3-triazole/1,2,4-oxadiazole hybrids were found to cause cell cycle arrest at the G2/M transition phase. tandfonline.com This effect is often a consequence of inhibiting key regulatory proteins like cyclin-dependent kinases (CDKs).

Tubulin Inhibition: A novel class of antiproliferative agents, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, were discovered to act as tubulin inhibitors. By interfering with tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to mitotic arrest and subsequent cell death.

Anti-inflammatory Activity Research

The 1,2,4-oxadiazole scaffold is a key component in the development of novel anti-inflammatory agents. tandfonline.com Research has demonstrated that derivatives of this heterocycle can effectively modulate inflammatory pathways. A study focused on the optimization of an anti-inflammatory hit compound led to the synthesis of a series of 1,2,4-oxadiazole derivatives. nih.gov These compounds were screened for their ability to inhibit nitric oxide (NO) release induced by lipopolysaccharides (LPS). nih.gov One particular compound from this series, compound 17 , showed prominent inhibition of LPS-induced activation of the NF-κB pathway in RAW264.7 cells and blocked the phosphorylation of the p65 subunit, highlighting its potential as a potent anti-inflammatory agent. nih.gov

Similarly, studies on 1,3,4-oxadiazole derivatives, isomeric to 1,2,4-oxadiazoles, have also shown significant anti-inflammatory potential. In one study, a series of 2,5-disubstituted-1,3,4-oxadiazoles were evaluated using a heat-induced albumin denaturation assay. mdpi.com The derivative Ox-6f displayed the most promising activity, with an inhibition of 74.16%, comparable to the standard drug ibuprofen (B1674241) (84.31%). mdpi.com The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator in the inflammatory process. tandfonline.commdpi.com For instance, certain 1,3,4-oxadiazole derivatives have been identified as potent and selective COX-2 inhibitors, with some showing superior in vivo anti-inflammatory activity compared to the drug celecoxib. tandfonline.com Another study synthesized various 5-[[(acetamidophen-4-yl)oxy]methyl]-2-(p-substituted phenylamino)-1,3,4-oxadiazoles, which demonstrated anti-inflammatory activity ranging from 44% to 63% in the carrageenan-induced rat paw edema test. nih.gov

| Compound/Analog Series | Assay/Model | Key Findings | Reference |

|---|---|---|---|

| 1,2,4-Oxadiazole derivative (Compound 17) | LPS-induced NO release; NF-κB activation | Prominently inhibited LPS-induced activation of NF-κB and blocked p65 phosphorylation. | nih.gov |

| 1,3,4-Oxadiazole derivative (Ox-6f) | Heat-induced albumin denaturation | Showed 74.16% inhibition, compared to 84.31% for ibuprofen. | mdpi.com |

| 1,3,4-Oxadiazole derivatives (4a-4d) | Carrageenan-induced rat paw edema | Activity ranged from 44% to 63% inhibition of edema. | nih.gov |

| 1,3,4-Oxadiazole derivatives (46a, 46e) | In vivo anti-inflammatory activity | Showed superior activity to the positive control drug, celecoxib. | tandfonline.com |

Antioxidant Activity Studies

Oxadiazole derivatives have been investigated for their potential to mitigate oxidative stress. mdpi.com The antioxidant capacity of these compounds is often evaluated through various in vitro assays that measure their ability to scavenge free radicals and reduce oxidizing agents. nih.gov

A series of 2,5-disubstituted 1,3,4-oxadiazole derivatives were synthesized and evaluated for their antioxidant potential through multiple assays. mdpi.com The results indicated that the presence of specific structural features, such as a biphenyl (B1667301) ring system and a para-disubstituted anilide residue, contributes to the stabilization of free radicals, thus enhancing antioxidant activity. mdpi.com Another study synthesized 1,3,4-oxadiazole derivatives containing phenolic acid moieties and found that the most potent compounds exhibited better scavenging activity than their precursors, which was attributed to the resonance stabilization of the resulting phenoxyl radical by both the aromatic and oxadiazole rings. rsc.org

Free radical scavenging assays are commonly employed to determine the antioxidant potential of chemical compounds. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method. In one study, a 1,3,4-oxadiazole derivative, Ox-6f , exhibited excellent antioxidant potential, with 80.23% inhibition of the DPPH free radical at a concentration of 100 µg/mL, which was comparable to the standard, ascorbic acid (87.21%). mdpi.com The IC50 value for Ox-6f was found to be 25.35 µg/mL. mdpi.com Another investigation of 1,3,4-oxadiazole derivatives revealed that compound 5e showed 89.90% inhibition of the DPPH radical at a concentration of 80 μg/mL. nih.gov This high scavenging ability was attributed to the high resonance stability of the radical formed after delocalizing through the aromatic and 1,3,4-oxadiazole rings. nih.gov

In addition to the DPPH assay, other methods such as nitric oxide (NO) and hydroxyl (OH) radical scavenging assays are also utilized. tandfonline.comnih.gov For instance, the derivative Ox-6d showed good antioxidant activity with 81.96% scavenging of NO free radicals. mdpi.com A separate series of 1,3,4-oxadiazole derivatives were screened using both OH and DPPH assays, which confirmed their capacity as good antioxidants. tandfonline.com

| Compound/Analog | Assay | Activity (% Inhibition or IC50) | Reference |

|---|---|---|---|

| Ox-6f (1,3,4-oxadiazole) | DPPH | 80.23% inhibition @ 100 µg/mL; IC50 = 25.35 µg/mL | mdpi.com |

| Compound 5e (1,3,4-oxadiazole) | DPPH | 89.90% inhibition @ 80 µg/mL | nih.gov |

| Ox-6d (1,3,4-oxadiazole) | Nitric Oxide (NO) | 81.96% scavenging ability | mdpi.com |

| Compound 14b (1,3,4-oxadiazole) | DPPH, NO, H2O2, LPO | Strong antioxidant activity; IC50 = 15.15 μg/mL | tandfonline.com |

Other Reported Bioactivities of Oxadiazole-Ethanone Scaffolds

The versatility of the oxadiazole nucleus extends to a variety of other biological activities beyond anti-inflammatory and antioxidant effects. nih.gov The unique chemical properties of this scaffold have made it a privileged structure in the search for new therapeutic agents targeting a range of diseases. tandfonline.com

The 1,2,4-oxadiazole scaffold has been identified as a key pharmacophore for broad-spectrum anti-infective activities, including antiviral effects. nih.gov Research has explored the potential of these compounds against various viral targets. For example, a study repositioned the 1,2,4-oxadiazole scaffold as a promising inhibitor of the SARS-CoV-2 papain-like protease (PLpro), which is crucial for viral replication. nih.gov In this study, the compound 2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline (5 ) displayed a balanced dual inhibitory potential against both SARS-CoV-2 PLpro (IC50 = 7.197 μM) and the spike protein's receptor-binding domain (RBD) (IC50 = 8.673 μM), suggesting a potential to block viral entry. nih.gov

Furthermore, other studies have investigated oxadiazole derivatives against different viruses. A series of novel compounds based on thiadiazole, oxadiazole, and triazole scaffolds were screened for anti-influenza activity against the H5N1 virus. researchgate.net Within the oxadiazole series, compounds with a 4-tolyl or 4-chlorophenyl group at position 5 of the ring, such as 14b and 14c , showed greatly enhanced activity, with compound 14c being the most active, exhibiting 79-100% virus inhibition. researchgate.net

Derivatives of 1,2,4-oxadiazole have demonstrated significant potential as anticonvulsant agents. nih.gov A series of 3- and 5-aryl-1,2,4-oxadiazole derivatives were tested in both the pentylenetetrazole (PTZ) and maximal electroshock seizure (MES) models. nih.gov Compound 10 from this series was protective in the PTZ model in rats with an oral ED50 of 25.5 mg/kg and in the MES model with an oral ED50 of 14.6 mg/kg. nih.gov These compounds were found to act as selective GABA potentiating agents. nih.gov

Similarly, research on 1,3,4-oxadiazole derivatives has yielded promising anticonvulsant compounds. In one study, a series of 2,5-disubstituted 1,3,4-oxadiazoles were synthesized and evaluated. ptfarm.pl Compounds with electron-withdrawing substituents, such as 2-(4-chlorophenyl)amino-5-(4-pyridyl)-1,3,4-oxadiazole (IIIf ), showed excellent anticonvulsant activity in the supra maximal electroshock test. ptfarm.pl Another study synthesized new 1,3,4-oxadiazole derivatives and tested them using both PTZ and MES models, with compounds C4 and C5 showing the most increased in vivo anticonvulsant activity compared to reference drugs. wu.ac.th

| Compound/Analog | Test Model | Activity (ED50 or Observation) | Reference |

|---|---|---|---|

| Compound 10 (1,2,4-oxadiazole) | PTZ (rat) | ED50 = 25.5 mg/kg (oral) | nih.gov |

| Compound 10 (1,2,4-oxadiazole) | MES (rat) | ED50 = 14.6 mg/kg (oral) | nih.gov |

| IIIf (1,3,4-oxadiazole) | Maximal Electroshock | Showed excellent activity. | ptfarm.pl |

| C4 & C5 (1,3,4-oxadiazoles) | PTZ & MES | Showed the most increased activity compared to reference drugs. | wu.ac.th |

The oxadiazole scaffold has been incorporated into various molecular structures to develop compounds with analgesic properties. nih.gov Several studies have reported the synthesis of 1,3,4-oxadiazole derivatives that exhibit significant pain-relieving effects in preclinical models. ijpsjournal.comresearchgate.net For instance, a series of new 1,3,4-oxadiazoles were evaluated for their analgesic activity using the formalin-induced nociception test. researchgate.net In the late phase of the test, all target compounds showed analgesic activity compared to the control. researchgate.net

In another study, substituted oxadiazole derivatives were evaluated for analgesic activity in the acetic acid-induced writhing test, with several compounds demonstrating excellent activity. ijpsjournal.com The compound 5-(2-(2,6-dichlorophenylamino)benzyl)-N-(4-fluorophenyl)-2-amino-1,3,4-oxadiazole (150 ) was found to be more potent than the standard drug sodium diclofenac, with a maximal analgesic activity of 81.86%. nih.gov Similarly, newly synthesized imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles were evaluated for their analgesic profile, with several compounds showing activity comparable to the standard drug indomethacin. nih.gov

Hypoglycemic Activity

The potential for 1,2,4-oxadiazole derivatives to modulate blood glucose levels has been an area of active investigation. Studies on various analogs suggest that this heterocyclic ring system can serve as a pharmacophore for developing novel anti-diabetic agents. mdpi.comijprajournal.com

Research into a series of 1,2,4-oxadiazolidine-3,5-diones, which are structurally related to 1,2,4-oxadiazoles, has demonstrated significant antihyperglycemic effects in preclinical models of type 2 diabetes. nih.gov In studies using obese and insulin-resistant db/db and ob/ob mice, several of these analogs were found to normalize plasma glucose levels. nih.gov For instance, methoxy- and ethoxy-linked oxazole (B20620) 1,2,4-oxadiazolidine-3,5-diones were effective at oral doses of 100 mg/kg, with some compounds showing activity at doses as low as 20 mg/kg. nih.gov One particularly potent analog, a trifluoromethoxy derivative, significantly reduced plasma glucose at a 5 mg/kg oral dose. nih.gov

Furthermore, investigations into other oxadiazole isomers, such as 1,3,4-oxadiazole derivatives, have shown promising results in the context of diabetes management. These compounds have been found to inhibit enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate digestion and glucose absorption. nih.gov The inhibition of these enzymes can help in controlling postprandial hyperglycemia. nih.gov For example, a series of novel 1,3,4-oxadiazole analogs demonstrated strong in vitro inhibitory potential against both α-amylase and α-glucosidase. nih.gov

The table below summarizes the hypoglycemic activity of selected 1,3,4-oxadiazole analogs.

| Compound ID | Target Enzyme | IC50 (µg/mL) | Standard Drug | Standard Drug IC50 (µg/mL) |

| 5a | α-Glucosidase | 12.27 ± 0.41 | Miglitol | 11.47 ± 0.02 |

| 4a(a) | α-Glucosidase | 15.45 ± 0.20 | Miglitol | 11.47 ± 0.02 |

| 5g | α-Amylase | 13.09 ± 0.06 | Acarbose | 12.20 ± 0.78 |

It is important to note that while these findings for related oxadiazole structures are encouraging, dedicated studies on this compound are necessary to determine its specific hypoglycemic potential.

Enzyme Specific Inhibition Studies (General)

The 1,2,4-oxadiazole scaffold has been explored as a core structure in the design of inhibitors for a variety of enzymes, owing to its ability to act as a bioisostere for ester and amide functionalities. nih.govnih.gov This versatility has led to the investigation of 1,2,4-oxadiazole derivatives against several enzymatic targets.

Glucosamine-6-phosphate synthase (GlcN-6-P synthase) is a potential target for the development of both antimicrobial and antidiabetic agents. nih.govtandfonline.com While direct studies on this compound are lacking, research on other heterocyclic compounds, including 1,3,4-oxadiazole derivatives, suggests that this class of compounds may interact with GlcN-6-P synthase. nih.gov In silico molecular docking studies have been used to predict the binding of some 1,3,4-oxadiazole-based systems to the active site of this enzyme, indicating a potential inhibitory role. nih.govniscpr.res.in These computational findings, however, require experimental validation to confirm the inhibitory activity and to understand the structure-activity relationships for this class of compounds against GlcN-6-P synthase.

Adenosine (B11128) receptors, which are G protein-coupled receptors, play crucial roles in various physiological processes and are attractive targets for drug discovery. nih.gov The investigation of 1,2,4-oxadiazole derivatives as ligands for these receptors is an emerging area of research. While specific data on this compound is not available, studies on other heterocyclic scaffolds have identified potent antagonists for various adenosine receptor subtypes. diva-portal.orgmdpi.com For instance, a series of 2-aryl-9-H or methyl-6-morpholinopurine derivatives have been synthesized and evaluated, with several compounds showing high affinity for A1, A2A, A2B, and A3 adenosine receptors. diva-portal.orgmdpi.com The exploration of the 1,2,4-oxadiazole scaffold in this context could lead to the discovery of novel and selective adenosine receptor modulators.

Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors are a major focus of drug development. nih.gov The 1,2,4-oxadiazole nucleus has been incorporated into molecules designed as inhibitors of various kinases.

Phosphatidylinositol 3-kinase (PI3K): The PI3K/Akt/mTOR signaling pathway is a key regulator of cell growth and survival, making it a prime target in oncology. nih.gov Synthetic routes have been developed for PI3K inhibitors that incorporate a 1,2,4-oxadiazole moiety. nih.gov For example, a synthetic pathway to a PI3K inhibitor involved the formation of an oxadiazole ring from a nitrile precursor. nih.gov

Phosphorylase Kinase: While direct inhibition of phosphorylase kinase by 1,2,4-oxadiazole derivatives is not well-documented in the searched literature, the broader class of oxadiazoles (B1248032) has been investigated as inhibitors of other kinases involved in metabolic regulation.

c-Jun N-terminal kinase (JNK): JNKs are implicated in cellular responses to stress and are involved in conditions such as neurodegenerative diseases and diabetes. nih.gov Research into isoxazole (B147169) derivatives has led to the identification of potent JNK inhibitors. nih.gov Given the structural similarities between isoxazoles and 1,2,4-oxadiazoles, it is plausible that 1,2,4-oxadiazole-based compounds could also exhibit JNK inhibitory activity.

The table below presents data on the kinase inhibitory activity of some heterocyclic compounds, highlighting the potential for such scaffolds in kinase-targeted drug discovery.

| Compound Scaffold | Target Kinase | IC50 | Reference Compound |

| Isoxazole | JNK3 | Potent Inhibition | p38 |

| 1,2,4-Oxadiazole-5-one | p38 MAPK | Good Inhibitory Activity | - |

| Thieno[2,3-d]pyrimidine | PI3K | Significant Inhibition | - |

O-GlcNAcase (OGA) is an enzyme involved in the removal of O-linked β-N-acetylglucosamine (O-GlcNAc) from proteins. Inhibition of OGA has emerged as a potential therapeutic strategy for neurodegenerative diseases like Alzheimer's disease, as it can lead to an increase in O-GlcNAcylation of proteins such as tau, potentially reducing tau pathology. d-nb.info While the current literature primarily focuses on other chemical scaffolds for OGA inhibitors, the versatility of the 1,2,4-oxadiazole ring suggests it could be explored in the design of novel OGA inhibitors.

Receptor Binding Studies (e.g., Growth Hormone Secretagogue Receptor Type 1)

The Growth Hormone Secretagogue Receptor Type 1a (GHSR1a), also known as the ghrelin receptor, is a G protein-coupled receptor that plays a significant role in regulating appetite, growth hormone release, and metabolism. nih.govnih.gov The development of ligands for this receptor is of interest for treating metabolic disorders and other conditions. The current focus in the development of GHSR1a ligands has been on peptidic and peptidomimetic compounds, as well as other heterocyclic systems like 1,2,4-triazoles. nih.govresearchgate.net While there is no specific information available on the binding of this compound or its analogs to GHSR1a, the structural diversity of known ligands suggests that a systematic exploration of the 1,2,4-oxadiazole scaffold could be a worthwhile endeavor in the search for novel GHSR1a modulators.

In Vitro Bioactivity Mechanisms

The 1,2,4-oxadiazole ring is a key structural motif in medicinal chemistry, often acting as a bioisostere for esters and amides. This allows compounds containing this heterocycle to interact with various biological targets. The specific nature of these interactions is dictated by the substituents on the oxadiazole core.

Research on various analogs of this compound has demonstrated their potential to interact with a variety of enzymes and receptors. For instance, different substituted oxadiazole derivatives have been reported to exhibit inhibitory activity against several enzymes.

Notably, certain 1,3,4-oxadiazole derivatives have shown potential as inhibitors of butyrylcholinesterase (BChE) and α-glucosidase, enzymes relevant to neurodegenerative diseases and diabetes, respectively. nih.gov For example, a series of N-(substituted)-2-{5-[1-(phenylsulfonyl)piperidin-3-yl]-1,3,4-oxadiazol-2-ylthio}acetamides were synthesized and evaluated for their enzyme inhibitory potential. nih.gov One of the most potent compounds in this series, featuring a phenylethyl substituent, displayed an IC50 value of 12.15 ± 0.09 μM against BChE. nih.gov

In the context of dipeptidyl peptidase-IV (DPP-IV) inhibition, which is a target for type 2 diabetes treatment, ethyl 2-((1,2,3-oxadiazol-4-yl)thio)-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives have been designed and synthesized. chemmethod.comchemmethod.com Several of these compounds exhibited more than 90% inhibition of DPP-IV in in vitro assays at a concentration of 250 µM. chemmethod.comchemmethod.com

Furthermore, other heterocyclic compounds containing the oxadiazole scaffold have been investigated for their affinity to various receptors. For example, new substituted 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides, which are structurally distinct but contain a five-membered nitrogen heterocycle, have been synthesized and shown to have a potent affinity for the human cannabinoid receptor 1 (hCB1). nih.gov

The following table summarizes the observed interactions of various oxadiazole analogs with different biological targets. It is important to note that these are not direct findings for this compound but for structurally related compounds.

| Compound Class | Biological Target | Observed Activity |

| N-(substituted)-2-{5-[1-(phenylsulfonyl)piperidin-3-yl]-1,3,4-oxadiazol-2-ylthio}acetamides | Butyrylcholinesterase (BChE) | Enzyme Inhibition |

| N-(substituted)-2-{5-[1-(phenylsulfonyl)piperidin-3-yl]-1,3,4-oxadiazol-2-ylthio}acetamides | α-Glucosidase | Enzyme Inhibition |

| Ethyl 2-((1,2,3-oxadiazol-4-yl)thio)-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxylates | Dipeptidyl Peptidase-IV (DPP-IV) | Enzyme Inhibition |

| Substituted 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides | Cannabinoid Receptor 1 (CB1) | Receptor Binding |

The potential for this compound and its analogs to interact with the active sites of enzymes and receptors is significantly influenced by their ability to form hydrogen bonds. The nitrogen atoms within the oxadiazole ring and the oxygen atom of the ethanone (B97240) substituent can act as hydrogen bond acceptors, while adjacent C-H groups can, in some contexts, act as weak hydrogen bond donors.

In studies of other small molecule inhibitors, hydrogen bonding has been shown to be a critical factor for potent biological activity. For instance, in the case of DPP-IV inhibitors, molecular docking studies revealed that the native ligand forms conventional hydrogen bonds with the amino acid residues Arg358 and Glu206 within the active site. chemmethod.com One of the most potent designed analogs, M17, was found to form five conventional hydrogen bonds, contributing to its strong binding affinity. chemmethod.comchemmethod.com

Similarly, molecular dynamics simulations of cannabinoid receptor ligands have highlighted the importance of hydrogen bonds. Specific analogs were found to form a hydrogen bond with Lysine 3.28(192), which is believed to be crucial for their high affinity and inverse agonist activity. nih.gov

The table below outlines the key amino acid residues involved in hydrogen bonding with various oxadiazole analogs and other relevant small molecules within the active sites of their respective biological targets. This provides a framework for understanding the potential hydrogen bonding interactions of this compound.

| Biological Target | Interacting Ligand Class | Key Amino Acid Residues in Active Site |

| Dipeptidyl Peptidase-IV (DPP-IV) | Ethyl 2-((1,2,3-oxadiazol-4-yl)thio)-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxylates | Arg358, Glu206 |

| Cannabinoid Receptor 1 (CB1) | Substituted 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides | K3.28(192) |

| Tyrosinase | Methyl[2-(arylmethylene-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetates | His244, His85, His263, Val283, Asn260 |

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Substituents on Biological Activity

The biological profile of derivatives based on the 1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethanone scaffold is highly dependent on the nature and position of substituents on the 1,2,4-oxadiazole (B8745197) ring and any attached moieties. The electronic and steric properties of these substituents play a critical role in modulating the compound's interaction with biological targets.

The introduction of various aromatic and heterocyclic rings is a common strategy to explore the SAR of 1,2,4-oxadiazole derivatives and enhance their biological activities, including anticancer, antibacterial, and enzyme inhibitory effects. nih.govnih.govnih.gov

Research has shown that the electronic properties of substituents on these appended rings are crucial. For instance, in a series of 1,2,4-oxadiazole-1,3,4-oxadiazole-fused derivatives evaluated for anticancer activity, the introduction of an electron-withdrawing group (EWG) on the 5-aryl-1,2,4-oxadiazole aromatic ring led to an increase in antitumor potency. nih.gov Specifically, a nitro group at the meta position was more favorable than a para substitution. nih.gov Conversely, in another study on bis-1,2,4-oxadiazole-fused-benzothiazole derivatives, the presence of electron-donating groups (EDG) significantly improved antiproliferative activity, while EWGs were associated with decreased potency. nih.gov

The type and position of the heterocyclic ring itself are also determinant factors for activity. In the development of RET kinase inhibitors, a series of compounds featuring a 5-(pyridin-3-yl)-1,2,4-oxadiazole (B153972) moiety demonstrated potent inhibition at both molecular and cellular levels. nih.gov Similarly, linking a pyridine-4-yl group at the 3-position and a benzothiazole (B30560) at the 5-position of the oxadiazole core resulted in compounds with anticancer activity comparable to 5-fluorouracil (B62378). researchgate.net For antibacterial agents targeting Staphylococcus aureus, a series of derivatives with variations in appended C and D rings were evaluated, with 17 out of 59 compounds showing activity. nih.gov

The following table summarizes the observed effects of various substitutions on the biological activity of 1,2,4-oxadiazole derivatives.

| Scaffold Modification | Target/Activity | Key Finding |

| Introduction of EWG on 5-aryl ring | Anticancer | Increased antitumor activity. nih.gov |

| Introduction of EDG on phenyl ring | Anticancer | Greatly improved antiproliferative potency. nih.gov |

| 5-(pyridin-3-yl) substitution | RET Kinase Inhibition | Strong inhibition of RET kinase. nih.gov |

| 3-(pyridin-4-yl) and 5-(benzo[d]thiazol-2-yl) substitutions | Anticancer | Equipotent activity compared to 5-fluorouracil. researchgate.net |

| 5-fluorouracil linked to 1,2,4-oxadiazole | Anticancer | Unsubstituted phenyl ring on oxadiazole showed good activity. nih.gov |

While aromatic substitutions are widely explored, the influence of alkyl groups and other functional moieties is also significant in fine-tuning the pharmacological profile of 1,2,4-oxadiazole-based compounds. The core compound, this compound, features a methyl group at the C5 position and an acetyl group at the C3 position of the oxadiazole ring.

The 1,2,4-oxadiazole ring is often employed as a bioisostere for ester and amide functionalities, a strategy used to address metabolic liabilities associated with these groups. nih.gov This highlights the ring's ability to mimic the steric and electronic properties of these functional groups while offering greater stability against hydrolysis. researchgate.netscispace.com In the design of antifungal and nematicidal agents, novel 1,2,4-oxadiazole derivatives were synthesized by introducing various amide fragments, indicating the compatibility of this core with such functional groups to achieve desired biological outcomes. mdpi.com

Scaffold Modification and Isosteric Replacements

Scaffold modification and isosteric replacement are key strategies in drug design to improve a molecule's physicochemical properties, metabolic stability, and target affinity. The 1,2,4-oxadiazole ring is a versatile component in this context, serving both as a stable scaffold and as a bioisostere for other chemical groups. nih.govresearchgate.net

A primary application of the 1,2,4-oxadiazole moiety is as a bioisosteric replacement for ester and amide groups. researchgate.netscispace.com This substitution is advantageous because the oxadiazole ring is resistant to hydrolysis by esterases and amidases, which can improve the metabolic stability and oral bioavailability of a drug candidate. researchgate.netnih.gov

Furthermore, the 1,2,4-oxadiazole scaffold itself can be replaced by other heterocyclic rings to modulate activity. A notable example is the isosteric replacement with its regioisomer, 1,3,4-oxadiazole (B1194373). This modification has been reported to increase polarity and reduce metabolic degradation by human liver microsomes. rsc.org However, this change can sometimes impact target affinity. In a study on cannabinoid receptor 2 (CB2) ligands, replacing the central 1,2,4-oxadiazole ring with a 1,3,4-oxadiazole resulted in a 10- to 50-fold reduction in CB2 affinity, although one derivative still maintained high affinity (Ki = 25 nM). rsc.org

Another example of scaffold modification involves replacing a key functional group in a natural product with the 1,2,4-oxadiazole ring. For instance, a curcumin-like derivative was developed by replacing the reactive β-diketone group of curcumin (B1669340) with a 1,2,4-oxadiazole ring, aiming to improve the compound's stability and drug-like properties. chim.it

Pharmacophore Elucidation and Optimization

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features required for a molecule's biological activity. This approach is instrumental in designing and optimizing new ligands based on a specific scaffold, such as this compound.

Studies utilizing 3D quantitative structure-activity relationship (3D-QSAR) have been performed on oxadiazole derivatives to build predictive pharmacophore models. researchgate.nettandfonline.com For a series of 1,3,4-oxadiazole analogues, a validated pharmacophore model (Hypo 2) was developed, consisting of one ring aromatic (RA), one hydrogen bond acceptor (HBA), and one hydrogen bond donor (HBD) feature. tandfonline.com Such models provide insights into the necessary molecular dimensions and chemical features required for a new candidate to be active. tandfonline.com

Once a pharmacophore model is validated, it can be used as a 3D query for virtual screening of large chemical databases to identify novel compounds that fit the model and are likely to possess the desired biological activity. tandfonline.com This computational approach accelerates the discovery of new potential scaffolds and prioritizes hits for synthesis and biological evaluation based on parameters like Lipinski's Rules and predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. tandfonline.com

Ligand Design Principles for Targeted Activities

The rational design of ligands based on the 1,2,4-oxadiazole scaffold is guided by an understanding of the target's structure and the SAR of the chemical series. This allows for the strategic placement of functional groups to optimize interactions with the target protein and enhance potency and selectivity.

For the development of novel epidermal growth factor receptor (EGFR) inhibitors, a series of compounds incorporating both 1,2,4-oxadiazole and 1,3,4-oxadiazole rings were designed using fragment-based drug design (FBDD) principles. rsc.org This approach led to the identification of potent inhibitors of the EGFR wild-type enzyme. rsc.org

In the design of peroxisome proliferator-activated receptor alpha (PPAR-α) agonists, a series of compounds were synthesized based on the structure of a natural 3,5-disubstituted 1,2,4-oxadiazole. nih.gov The SAR study focused on modifications at the 5-position of the oxadiazole ring, demonstrating that alterations to an attached thiophenyl residue could lead to new, potent PPAR-α agonists with potential antitumor activity. nih.gov

Similarly, in the pursuit of RET kinase inhibitors, a series of 4-chloro-benzamides containing a substituted 1,2,4-oxadiazole ring were designed. nih.gov The study revealed that a compound featuring a 5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl moiety was a particularly potent inhibitor, highlighting the importance of the specific heterocyclic substitution on the oxadiazole core for achieving high-affinity binding to the kinase. nih.gov

Development of Novel Therapeutic Agents based on this compound Scaffold

The 1,2,4-oxadiazole ring is considered a privileged structure in medicinal chemistry, and the this compound scaffold represents a foundational template for the development of a diverse range of therapeutic agents. nih.gov Its versatility and favorable drug-like properties have led to its incorporation into compounds targeting a wide array of diseases. nih.govnih.gov

Anticancer Agents: The 1,2,4-oxadiazole scaffold is a common feature in the design of novel anticancer drugs. nih.gov Derivatives have been synthesized and evaluated against various human cancer cell lines, demonstrating significant activity. nih.gov These compounds have been designed to target crucial cancer-related proteins such as RET kinase, EGFR, and tubulin. nih.govnih.govrsc.org For instance, 1,2,4-oxadiazole derivatives linked to 5-fluorouracil have shown more promising anticancer activity than the standard drug itself in some cases. nih.gov

Neuroprotective Agents: The scaffold has also been utilized to create multi-target agents for neurodegenerative conditions like Alzheimer's disease. rsc.org A series of novel 1,2,4-oxadiazole derivatives were designed that exhibited excellent inhibitory activity against acetylcholinesterase (AChE) and, in some cases, inhibitory activity against monoamine oxidase-B (MAO-B), both key targets in Alzheimer's therapy. rsc.org

Anti-infective Agents: The structural motif is also prevalent in the search for new anti-infective agents. nih.gov Derivatives have been developed as potent antibacterials, particularly against Gram-positive bacteria like Staphylococcus aureus. nih.gov

The development process often involves iterative cycles of design, synthesis, and biological evaluation, guided by SAR studies and computational modeling to optimize potency, selectivity, and pharmacokinetic properties. researchgate.netnih.gov

Advanced Research Applications and Future Directions

Potential in Pharmaceutical Development and Drug Discovery

The 1,2,4-oxadiazole (B8745197) moiety is a key structural motif in a wide array of biologically active compounds, demonstrating activities such as anticancer, anti-inflammatory, and anti-Alzheimer's effects. nih.govnih.gov This established biological relevance provides a strong foundation for exploring the pharmaceutical potential of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethanone as a versatile building block or lead compound in drug discovery programs.

Lead Compound Identification and Optimization

In drug discovery, a "lead compound" is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. The process of lead optimization involves synthesizing and testing analogs of the lead compound to improve its potency, selectivity, and pharmacokinetic properties. scienceopen.comnih.gov

Development of Multi-Target Directed Ligands

Complex multifactorial diseases like Alzheimer's disease (AD) often involve multiple pathological pathways, making single-target drugs less effective. nih.gov The Multi-Target-Directed Ligand (MTDL) approach aims to design single molecules that can simultaneously modulate several biological targets, offering a more holistic therapeutic strategy. nih.govnih.gov

The 1,2,4-oxadiazole scaffold is an excellent choice for designing MTDLs due to its ability to be incorporated into molecules that can interact with diverse targets. nih.gov For instance, novel 1,2,4-oxadiazole derivatives have been synthesized as potential multi-target anti-AD agents, showing inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase-B (MAO-B), alongside antioxidant properties. nih.gov Similarly, researchers have developed 1,2,4-oxadiazole-containing compounds that act as dual inhibitors of acetyl-CoA carboxylase 2 (ACC2) and agonists of peroxisome proliferator-activated receptor α/δ (PPARα/δ), targeting metabolic syndromes. nih.gov Given these precedents, this compound represents a valuable starting fragment for the rational design of novel MTDLs for complex diseases.

Applications in Chemical Biology Probes

Chemical probes are small molecules used to study and manipulate biological systems by selectively interacting with a specific protein or pathway. nih.gov These tools are crucial for validating new drug targets and elucidating complex cellular functions. An ideal chemical probe exhibits high potency (typically <100 nM), selectivity against related proteins, and demonstrated on-target effects in cellular assays. nih.gov

The 1,2,4-oxadiazole core present in this compound can serve as a stable and synthetically accessible scaffold for the development of novel chemical probes. By functionalizing the methyl and ethanone (B97240) groups, researchers can attach reporter tags (like fluorophores or biotin) or affinity labels to investigate protein-ligand interactions and probe biological pathways with high precision. The development of such probes derived from this scaffold could accelerate target validation and provide deeper insights into disease mechanisms.

Materials Science Applications (Photophysical and Electronic Properties)

Beyond biomedicine, heterocyclic compounds like oxadiazoles (B1248032) are gaining attention in materials science due to their unique electronic and photophysical properties. The 1,3,4-oxadiazole (B1194373) isomer, for example, is well-known for its use in organic light-emitting diodes (OLEDs) due to its electron-transporting capabilities and thermal stability. researchgate.net While the 1,2,4-oxadiazole isomer is less explored in this context, its inherent aromaticity and electronic nature suggest significant potential.

Fluorescent Probes

Fluorescence is a key tool in modern biological imaging and chemical sensing. Molecules containing the 1,3,4-oxadiazole ring have been successfully developed as fluorescent probes. mdpi.com For instance, bola-type molecules incorporating this scaffold have been shown to act as "turn-off" fluorescent sensors for detecting nitro-explosives and mercury cations. mdpi.com Furthermore, the attachment of oxadiazole groups to other fluorophores, such as BODIPY, can shift their absorption and emission to the near-infrared region. rsc.org These findings suggest that derivatives of this compound could be engineered to create novel fluorescent probes for various analytical and imaging applications.

Table 1: Potential Advanced Research Applications of this compound

| Field | Application Area | Rationale Based on 1,2,4-Oxadiazole Scaffold | Relevant Findings |

| Pharmaceutical Development | Lead Compound Optimization | Serves as a synthetically tractable core for improving potency and ADME properties. | General principles of lead optimization apply to heterocyclic scaffolds. scienceopen.comresearchgate.net |

| Multi-Target Directed Ligands (MTDLs) | The scaffold is present in molecules designed to hit multiple biological targets simultaneously. | Derivatives have shown multi-target activity against Alzheimer's-related enzymes. nih.gov | |

| Chemical Biology | Chemical Biology Probes | Provides a stable and modifiable framework for creating selective molecular probes. | Small molecules are invaluable for target validation and studying cellular processes. nih.gov |

| Materials Science | Fluorescent Probes | The oxadiazole core can be part of a larger system that exhibits fluorescence. | Related oxadiazole isomers are used in fluorescent sensors. mdpi.com |

| Organic Electronics | Oxadiazole rings are known to possess electron-transporting properties. | The 1,3,4-oxadiazole isomer is a common component in OLEDs. researchgate.net |

Organic Electronics (OLEDs, OPVs)

Organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), rely on organic materials with specific electronic properties for charge transport and light emission. As mentioned, oxadiazole-containing compounds are frequently used as electron-transporting and hole-blocking materials in OLEDs. researchgate.net The electron-deficient nature of the 1,2,4-oxadiazole ring in this compound suggests its potential utility in these applications. Further research involving the synthesis of polymers or larger conjugated systems incorporating this moiety could lead to the development of new materials for next-generation electronic devices.

Challenges and Opportunities in Oxadiazole Research

The exploration of 1,2,4-oxadiazoles, while fruitful, is not without its hurdles. A primary challenge lies in the synthesis of novel derivatives. While established methods exist, the development of more efficient, versatile, and environmentally benign synthetic routes remains an active area of research to expand the accessible chemical space. Furthermore, as with many heterocyclic scaffolds used in drug development, issues of selectivity and potential off-target effects require careful navigation through detailed structure-activity relationship (SAR) studies. The emergence of drug resistance in therapeutic areas like oncology and infectious diseases also necessitates the continuous innovation of oxadiazole-based compounds that can overcome these mechanisms.

Despite these challenges, the opportunities in oxadiazole research are vast. The 1,2,4-oxadiazole ring is thermally and chemically stable, a desirable property for drug candidates. Its ability to act as a bioisostere for ester and amide groups allows medicinal chemists to improve the pharmacokinetic properties of a drug, such as metabolic stability and cell permeability. The diverse pharmacological profile of 1,2,4-oxadiazoles, ranging from anticancer to antimicrobial and anti-inflammatory activities, presents a significant opportunity for developing new therapeutic agents for a multitude of diseases. This versatility makes the 1,2,4-oxadiazole nucleus a privileged scaffold in the design of multi-target drugs, an emerging paradigm in the treatment of complex diseases like cancer.

Emerging Research Areas for this compound

While research may not always focus on this compound in its isolated form, its core structure is integral to several emerging areas of therapeutic development. The compound serves as a crucial intermediate or building block for more complex molecules with tailored biological activities.

Emerging applications for the 1,2,4-oxadiazole scaffold include: